3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole
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Overview
Description
3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole is a complex organic compound that features a unique arrangement of functional groups, including a benzenesulfonyl group, a chloro substituent, and a pyridinyl-thiazolylidene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents, such as the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives, such as:
- 4-(Benzenesulfonyl)-2-chloro-1H-indole
- 3-(Benzenesulfonyl)-5-bromo-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole
- 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
918142-12-8 |
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Molecular Formula |
C22H14ClN3O2S2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C22H14ClN3O2S2/c23-15-8-9-18-17(11-15)21(30(27,28)16-6-2-1-3-7-16)20(25-18)22-26-19(13-29-22)14-5-4-10-24-12-14/h1-13,25H |
InChI Key |
CAFXZAZTTPICPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC(=CS4)C5=CN=CC=C5 |
Origin of Product |
United States |
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